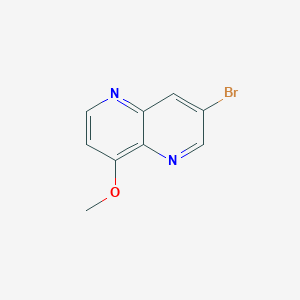

3-溴-8-甲氧基-1,5-萘啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-8-methoxy-1,5-naphthyridine is a compound that belongs to the class of naphthyridines, which are characterized by a two nitrogen atoms in the ring structure. This compound is of interest due to its potential applications in chemical synthesis and pharmaceuticals. The presence of bromo and methoxy substituents on the naphthyridine core can influence its reactivity and interaction with biological targets.

Synthesis Analysis

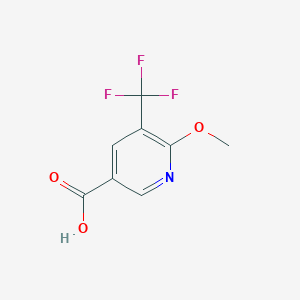

The synthesis of related naphthyridine derivatives often involves condensation reactions, as seen in the synthesis of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) from 2-aminochromone-3-carboxaldehyde and 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation and bromination . These methods could potentially be adapted for the synthesis of 3-Bromo-8-methoxy-1,5-naphthyridine.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Density Functional Theory (DFT) calculations can also be employed to investigate the equilibrium geometry, electronic structure, and properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) . These techniques would be relevant for analyzing the molecular structure of 3-Bromo-8-methoxy-1,5-naphthyridine.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a variety of chemical reactions. For instance, bromo-naphthyridines can participate in amination reactions, which may involve intermediates such as naphthyridynes . The reactivity of the bromo and methoxy groups in 3-Bromo-8-methoxy-1,5-naphthyridine would likely allow for similar transformations, potentially yielding amino-naphthyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The electronic absorption spectra of these compounds can be measured in different solvents, and the observed bands can be assigned using theoretical calculations . The presence of a methoxy group can affect the compound's biochemical potency and cellular penetration, as seen in the study of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives .

科学研究应用

化学合成和反应行为

3-溴-8-甲氧基-1,5-萘啶及其衍生物主要在化学合成和反应机理的背景下进行研究。例如,Haak 和 Plas (2010) 研究了 3-溴-2-乙氧基-1,5-萘啶与 KNH2/NH3 的反应,通过胺化发现了新化合物,包括 3-和 4-氨基-1-乙基-1,5-萘啶-2(1H)-酮 (Haak & Plas, 2010)。类似地,Czuba (2010) 描述了溴代-1,5-萘啶胺化的重排,这可能涉及萘啶作为中间体,有助于理解该化学类中的反应途径 (Czuba, 2010)。

药物研究

在药物研究中,萘啶衍生物(包括与 3-溴-8-甲氧基-1,5-萘啶相关的衍生物)显示出前景。例如,Kong 等人 (2018) 研究了一种新型萘啶衍生物,该衍生物在人类恶性黑色素瘤细胞系中表现出显着的抗癌活性,表明在癌症治疗中的潜在应用 (Kong et al., 2018)。

抗疟研究

该化合物也已在抗疟研究背景下得到探索。Barlin 和 Tan (1985) 从烟酸合成了系列 N4-取代的 7-溴-1,5-萘啶-4-胺,包括 3-溴-8-氯-1,5-萘啶的衍生物,其中一些显示出显着的抗疟活性 (Barlin & Tan, 1985)。

合成和表征

对这些化合物的合成和表征的进一步研究正在进行中。例如,Li 等人 (2010) 描述了一种相关化合物 3-羟基-1,5-萘啶-4-甲醛的可扩展合成,这有助于更广泛地了解萘啶衍生物的化学行为和潜在应用 (Li et al., 2010)。

安全和危害

The safety data sheet for 3-Bromo-8-methoxy-1,5-naphthyridine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a wide variety of biological activities . They find application in the cardiovascular, central nervous system, and hormonal diseases .

Mode of Action

1,5-naphthyridines generally interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Biochemical Pathways

1,5-naphthyridines are known to exhibit a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities exhibited by 1,5-naphthyridines, it can be inferred that this compound may have diverse molecular and cellular effects .

属性

IUPAC Name |

3-bromo-8-methoxy-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-8-2-3-11-7-4-6(10)5-12-9(7)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIMNXCQMNDHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=NC=C1)C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)